molecular formula C11H12N2O2 B14462377 (2S)-5-oxo-N-phenylpyrrolidine-2-carboxamide CAS No. 68295-47-6

(2S)-5-oxo-N-phenylpyrrolidine-2-carboxamide

Cat. No.: B14462377
CAS No.: 68295-47-6
M. Wt: 204.22 g/mol
InChI Key: DLHWPLFJAJCANU-VIFPVBQESA-N
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Description

(2S)-5-oxo-N-phenylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring, which is a five-membered lactam, with a phenyl group attached to the nitrogen atom and a carboxamide group at the second position. The compound’s stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-oxo-N-phenylpyrrolidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylglycine with an appropriate acylating agent under controlled conditions to form the pyrrolidine ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-oxo-N-phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the carboxamide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-5-oxo-N-phenylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-5-oxo-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-5-oxo-N-benzylpyrrolidine-2-carboxamide: Similar structure with a benzyl group instead of a phenyl group.

    (2S)-5-oxo-N-methylpyrrolidine-2-carboxamide: Similar structure with a methyl group instead of a phenyl group.

    (2S)-5-oxo-N-phenylpyrrolidine-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

(2S)-5-oxo-N-phenylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxamide group. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

68295-47-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(2S)-5-oxo-N-phenylpyrrolidine-2-carboxamide

InChI

InChI=1S/C11H12N2O2/c14-10-7-6-9(13-10)11(15)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1

InChI Key

DLHWPLFJAJCANU-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NC2=CC=CC=C2

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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